Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate
Overview
Description
Disaccharide product of the digestion of Hyaluronic Acid with Chondroitinase.
Scientific Research Applications
Multicomponent Reactions and Synthesis of Biomedically Relevant Compounds
Multicomponent reactions (MCRs) represent a cornerstone in synthetic organic chemistry, offering efficient pathways to complex molecular architectures from simple substrates in a single reaction step. One such application involves the sodium acetate-catalyzed transformation of salicylaldehydes, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one, resulting in the rapid formation of 4-pyrano-substituted 2-amino-4H-chromenes. These compounds exhibit promise for biomedical applications due to their potential pharmacological activities (Vereshchagin et al., 2015).
Synthesis of Disaccharide Fragments of Dermatan Sulfate
The compound has also been implicated in the synthesis of complex disaccharides, such as the dermatan sulfate fragment. This involves the coupling of d-galactose derivatives with l-iduronic acid ester derivatives, showcasing the compound's utility in constructing sulfated oligosaccharides relevant to biological systems (Barroca & Jacquinet, 2000).
Green Synthesis of Pyran Derivatives
Sodium alginate, a naturally occurring sodium salt, demonstrates an effective catalysis in the domino synthesis of various 2-amino-3-cyano-4H-pyran annulated derivatives. This showcases the compound's role in promoting green chemistry principles, where renewable catalysts enable the synthesis of medicinally important compounds (Dekamin et al., 2016).
Structural Studies of Sodium Salts
Research into the structure of sodium salts derived from organic compounds, including antibiotics and anticoagulants, provides insights into their molecular geometry, bonding, and potential interactions in biological systems. For example, the crystal structure analysis of a new class of β-lactam antibiotics reveals insights into the arrangement and interaction of sodium ions within the crystal lattice, which could inform the design of new antibiotics with improved properties (Oyama et al., 1994).
properties
IUPAC Name |
sodium;(2R,3R,4S)-2-[(2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl]oxy-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO11.Na/c1-5(18)15-6(3-16)12(10(21)8(20)4-17)26-14-11(22)7(19)2-9(25-14)13(23)24;/h2-3,6-8,10-12,14,17,19-22H,4H2,1H3,(H,15,18)(H,23,24);/q;+1/p-1/t6-,7-,8+,10+,11+,12+,14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCSGFYXVBIMRPV-WYBHFVFNSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)OC1C(C(C=C(O1)C(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O[C@H]1[C@@H]([C@H](C=C(O1)C(=O)[O-])O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20NNaO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium (2R,3R,4S)-2-(((2R,3R,4R,5R)-2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy)-3,4-dihydroxy-3,4-dihydro-2H-pyran-6-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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